molecular formula C20H19N3O3S2 B2565868 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1203190-34-4

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

Número de catálogo: B2565868
Número CAS: 1203190-34-4
Peso molecular: 413.51
Clave InChI: XBPLZYUHFUVCRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibitory Potency and Selectivity

Research on derivatives related to 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has demonstrated significant inhibitory potency and selectivity in enzyme inhibition. For instance, derivatives have been synthesized and evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), showcasing remarkable potency and selectivity. The addition of nonpolar substituents to the sulfonamide nitrogen has led to inhibitors with high PNMT inhibitory potency, selectivity, and the ability to penetrate the blood-brain barrier due to their calculated log P values (Grunewald, Romero, & Criscione, 2005).

Anticonvulsant Activity

Another line of research focused on the synthesis and evaluation of derivatives for anticonvulsant activity. A study involving the synthesis of derivatives and their screening for anticonvulsant activity by maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models highlighted the effectiveness of certain compounds. Molecular docking studies justified the pharmacological results, identifying compounds with significant effectiveness in convulsion protection, suggesting the potential of these derivatives in anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).

Asymmetric Synthesis

The asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, utilizing diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to various imines, represents a novel approach in the field of organic synthesis. This method has been developed as a key step in creating enantiomerically pure compounds, showcasing the versatility of related derivatives in asymmetric synthesis applications (Wünsch & Nerdinger, 1999).

Radical Cyclizations

Research into the radical cyclizations of cyclic ene sulfonamides to form stable bicyclic and tricyclic aldimines and ketimines reveals the potential of these compounds in synthesizing fused and spirocyclic imines. This process involves an initial radical cyclization producing an α-sulfonamidoyl radical, which undergoes elimination to form the imine, highlighting the method's efficiency in creating complex molecular structures under mild conditions (Zhang, Hay, Geib, & Curran, 2013).

Histone Deacetylase Inhibition

The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors represents a significant advancement in the search for novel cancer therapeutics. These compounds, particularly potent in inhibiting HDAC and exhibiting cytotoxicity to PC-3 cells, underscore the potential of this compound derivatives in the development of new cancer treatments (Liu et al., 2015).

Propiedades

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-11-10-15-6-4-12-23(18(15)14-16)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPLZYUHFUVCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.